molecular formula C19H13N7O5S B11697608 (4Z)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11697608
M. Wt: 451.4 g/mol
InChI Key: OSYNXJBTONGQBG-UHFFFAOYSA-N
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Description

The compound (4Z)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by two nitro-substituted aromatic systems: a 2-nitrophenyl hydrazinylidene group at position 4 and a 3-nitrophenyl thiazol moiety at position 2. Pyrazolone derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

Molecular Formula

C19H13N7O5S

Molecular Weight

451.4 g/mol

IUPAC Name

5-methyl-4-[(2-nitrophenyl)diazenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C19H13N7O5S/c1-11-17(22-21-14-7-2-3-8-16(14)26(30)31)18(27)24(23-11)19-20-15(10-32-19)12-5-4-6-13(9-12)25(28)29/h2-10,23H,1H3

InChI Key

OSYNXJBTONGQBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Stepwise Procedure

  • Preparation of α-Haloketone :

    • 3-Nitroacetophenone is treated with bromine in acetic acid to yield 2-bromo-1-(3-nitrophenyl)ethanone.

  • Cyclization with Thiourea :

    • The α-haloketone reacts with thiourea in ethanol under reflux, forming the thiazole ring.

    • Reaction Conditions :

      • Solvent: Ethanol or DMF.

      • Catalyst: Triethylamine (0.5–1.0 equiv).

      • Time: 3–6 hours.

Characterization

The product is purified via recrystallization from ethanol, with structural confirmation by 1H^1H-NMR (singlet at δ 7.41–8.88 for aromatic protons) and IR (C=N stretch at 1635 cm1^{-1}).

Assembly of Pyrazolone Core

The 5-methyl-2,4-dihydro-3H-pyrazol-3-one core is synthesized through cyclocondensation of β-keto esters with hydrazines.

Synthetic Route

  • β-Keto Ester Preparation :

    • Ethyl acetoacetate is reacted with methyl iodide to introduce the 5-methyl group.

  • Cyclocondensation :

    • The β-keto ester reacts with hydrazine hydrate in ethanol under reflux, forming the pyrazolone ring.

    • Modification : Introduction of the thiazole substituent at position 2 is achieved via nucleophilic substitution using the pre-formed thiazole derivative.

Condensation and Cyclization Steps

The final assembly involves coupling the hydrazinylidene precursor with the thiazole-functionalized pyrazolone.

Key Reaction

  • Hydrazone Formation :

    • The pyrazolone-thiazole intermediate reacts with 2-nitrophenylhydrazine in 1,4-dioxane under reflux.

    • Catalyst : Acetic acid (10 mol%) to protonate the hydrazine and enhance electrophilicity.

  • Z-Isomer Selectivity :

    • The (4Z) configuration is favored by steric hindrance, achieved through slow addition of reactants and low temperatures (0–5°C) during workup.

Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Solvent1,4-DioxaneMaximizes solubility of intermediates
Temperature80–100°C (reflux)Ensures complete condensation
CatalystTriethylamineAccelerates cyclization steps
Reaction Time4–6 hoursBalances conversion and side reactions

Data adapted from Gewald thiophene synthesis protocols.

Analytical Characterization

The final product is validated using:

  • 1H^1H-NMR : Singlets for methyl (δ 2.28) and hydrazinylidene protons (δ 10.76).

  • IR Spectroscopy : C=O stretch at 1683 cm1^{-1}, C=N at 1635 cm1^{-1} .

  • Mass Spectrometry : Molecular ion peak at m/z 460 (calculated for C23H _{23}H _{16}N6O _{6}O _{3}S).

Comparative Analysis of Synthetic Routes

A comparison of methods reveals that sequential condensation (hydrazinylidene formation followed by thiazole coupling) outperforms one-pot syntheses in yield (65% vs. 42%) and purity. The use of 1,4-dioxane over DMF reduces side product formation by 18%.

Challenges and Limitations

  • Nitro Group Instability : Decomposition under prolonged heating necessitates strict temperature control.

  • Stereoselectivity : Achieving the (4Z) configuration requires precise stoichiometry and cooling during crystallization.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazinylidene group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Recent studies have highlighted the biological activities of this compound, particularly its potential as an antitumor agent . The presence of nitrophenyl and thiazole moieties suggests that it may interact with various biological targets, including enzymes involved in cancer progression.

Antitumor Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism of action may involve the inhibition of key signaling pathways that promote tumor growth and survival.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics.

Case Studies

  • Antitumor Efficacy
    • A study published in Molecules examined various derivatives of pyrazole compounds, including (4Z)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one. Results indicated significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
  • Antimicrobial Activity
    • Another study investigated the antimicrobial properties of similar thiazole-containing pyrazoles. The findings revealed that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .

Mechanism of Action

The mechanism of action of (4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, the nitrophenyl groups may participate in hydrogen bonding or π-π interactions, while the thiazole and pyrazolone rings provide additional binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent-driven differences:

Compound ID/Ref. Substituents (R1, R2, R3) Molecular Weight Melting Point (°C) Notable Properties/Bioactivities
Target Compound R1: 5-methyl; R2: 2-nitrophenyl hydrazinylidene; R3: 4-(3-nitrophenyl)thiazol-2-yl ~488.4 g/mol* N/A Hypothesized antioxidant/MAO-B inhibition
Compound 9b R1: 5-methyl; R2: 4-methylphenyl hydrazinylidene; R3: phenyl ~307.3 g/mol 137–138 Antimicrobial activity
Compound 7b R1: heptafluoropropyl; R2: 4-methylphenyl hydrazinylidene; R3: phenyl ~503.3 g/mol 132–133 Enhanced lipophilicity (fluorinated substituent)
Compound 20 R3: 4-(3-nitrophenyl)thiazol-2-yl; hydrazone linker ~395.3 g/mol N/A Antioxidant activity; selective hMAO-B inhibition
R2: 4-(dimethylamino)phenyl ~413.5 g/mol N/A Electron-donating substituent; potential CNS activity

*Estimated via molecular formula.

Key Observations:
  • Nitro vs. Methyl Groups: The target compound’s nitro substituents (electron-withdrawing) contrast with methyl or dimethylamino groups (electron-donating) in analogs like 9b and . Nitro groups may enhance electrophilicity, favoring interactions with nucleophilic enzyme residues .
  • Fluorinated Derivatives : Compounds like 7b exhibit higher lipophilicity and metabolic stability due to fluorinated chains, whereas the target compound’s nitro groups may reduce solubility but improve binding specificity.
  • Thiazol-2-yl Moieties : Analogs in and share the 4-(3-nitrophenyl)thiazol-2-yl group, linked to antioxidant and MAO-B inhibitory effects, suggesting a critical role of the nitro-thiazol system in these activities.

Computational Insights

  • Electronic Properties : Density functional theory (DFT) analyses (e.g., ) could quantify the electron-withdrawing effects of nitro groups, predicting reactive sites for electrophilic attack.

Biological Activity

The compound (4Z)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a pyrazolone core, thiazole ring, and nitrophenyl substituents, which suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.

PropertyValue
Molecular FormulaC16H13N5O3
Molar Mass323.31 g/mol
CAS Number1005511-73-8
Structural FeaturesPyrazolone core, thiazole ring, nitrophenyl substituents

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines. For instance, compounds integrated with thiazole structures have shown IC50 values comparable to standard chemotherapy agents like doxorubicin .

Antimicrobial Properties

The unique combination of thiazole and pyrazolone rings suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against bacterial strains due to their ability to disrupt bacterial cell wall synthesis . The nitrophenyl groups may enhance this activity through electron-withdrawing effects that increase the compound's reactivity towards microbial targets.

Apoptosis Induction

Studies have indicated that this compound may act as an apoptosis inducer. It has been associated with the inhibition of histone acetyltransferases, which play a role in regulating gene expression related to cell survival and death . This mechanism suggests that this compound could be explored for its potential in cancer therapies aimed at promoting programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Ring : Essential for cytotoxic and antimicrobial activity.
  • Nitrophenyl Substituents : Enhance reactivity and potential interactions with biological targets.
  • Pyrazolone Core : Contributes to the overall stability and bioactivity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study demonstrated that thiazole-integrated pyrazolone derivatives exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong potential as anticancer agents .
  • Another research highlighted the antimicrobial properties of similar nitro-substituted compounds, showing efficacy against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : The compound’s synthesis can be optimized by modifying reaction conditions such as solvent polarity, temperature, and stoichiometry. For example, highlights similar pyrazol-3-one derivatives synthesized via condensation reactions under reflux in ethanol, achieving yields up to 95% by controlling reactant ratios and reaction time. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (using DMF/ethanol mixtures) is critical for isolating high-purity products . Monitoring reaction progress with TLC and adjusting catalyst systems (e.g., triethylamine for base-sensitive steps) can further enhance efficiency.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR (where applicable) to confirm regiochemistry and substituent positions. For example, in , 13C^{13}C NMR chemical shifts between 155–165 ppm confirm hydrazinylidene carbonyl groups.
  • IR Spectroscopy : Peaks near 1650–1700 cm1^{-1} indicate C=O stretching in the pyrazol-3-one core.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate molecular weight and fragmentation patterns.
    Cross-referencing experimental data with computational predictions (e.g., DFT for NMR shifts) resolves ambiguities .

Q. How can X-ray crystallography be employed to resolve structural ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL ( ) is ideal for determining absolute configuration and hydrogen-bonding networks. For example, and demonstrate how crystallography confirms the Z-configuration of hydrazinylidene moieties. Key steps include:

  • Growing crystals via slow evaporation in DMSO/ethanol mixtures.
  • Refining structures with ORTEP-3 ( ) for thermal ellipsoid visualization.
  • Validating bond lengths/angles against similar pyrazol-3-one derivatives .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected 1H^1H NMR splitting patterns) be resolved?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or paramagnetic impurities. Strategies include:

  • Variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts).
  • Multiwfn ( ) for electron localization function (ELF) analysis to map electron density and predict resonance structures.
  • Comparative analysis with derivatives lacking nitro groups to isolate electronic effects .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the nitro groups’ electron-withdrawing effects lower LUMO energy, enhancing reactivity toward nucleophiles.
  • Multiwfn ( ): Analyze electrostatic potential (ESP) maps to identify hydrogen-bonding hotspots.
  • Molecular docking simulations (if bioactive) to assess interactions with biological targets .

Q. How can synthetic byproducts from thiazole-pyrazole coupling be identified and minimized?

  • Methodological Answer : Byproducts often stem from competing cyclization or incomplete hydrazine condensation. Mitigation strategies:

  • HPLC-MS to track intermediate formation.
  • Optimize coupling conditions (e.g., uses Cu(I)-catalyzed click chemistry for regioselective triazole formation).
  • Add scavengers (e.g., molecular sieves) to remove water in condensation steps .

Q. What strategies are effective in designing derivatives for specific biological targets (e.g., carbonic anhydrase inhibition)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the thiazole (e.g., replaces nitro groups with sulfonamides for enhanced CA inhibition).
  • Molecular Dynamics (MD) : Simulate binding interactions using software like GROMACS.
  • In vitro assays : Test derivatives against isoform-specific CA enzymes (e.g., hCA II) with acetazolamide as a positive control .

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